molecular formula C17H20FN3O5S2 B2572882 N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide CAS No. 2034594-33-5

N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide

Cat. No.: B2572882
CAS No.: 2034594-33-5
M. Wt: 429.48
InChI Key: YSALOETZBIMINY-UHFFFAOYSA-N
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Description

This compound is a sulfonamide, which is a class of organic compounds containing a sulfonyl functional group attached to two carbon atoms. Sulfonamides are most commonly known for their use in antimicrobial drugs .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzo[c][1,2,5]thiadiazol-1(3H)-yl ring, a sulfonamide group, and various substituents including fluoro, methyl, ethyl, and methoxy groups .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the sulfonamide group and the various substituents. The fluoro group could potentially undergo nucleophilic substitution reactions, while the sulfonamide group could participate in a variety of reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonamide group and the various substituents could affect its solubility, melting point, and other properties .

Scientific Research Applications

Photodynamic Therapy Applications

The synthesis and characterization of new compounds with potential for photodynamic therapy have been explored. For instance, zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have shown significant properties as photosensitizers. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them remarkable candidates for Type II photosensitizers in cancer treatment through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer Agents

Novel aminothiazole-paeonol derivatives have been synthesized and evaluated for their anticancer effects on various cancer cell lines. Among these, specific compounds demonstrated potent inhibitory activity against human gastric and colorectal adenocarcinoma cells. This indicates their potential as lead compounds for developing new anticancer agents targeting gastrointestinal adenocarcinomas (Tsai et al., 2016).

Antimicrobial and Antiproliferative Agents

A series of N-ethyl-N-methylbenzenesulfonamide derivatives have been synthesized, exhibiting potent antimicrobial and antiproliferative activities. Specifically, compounds with imidazo[2,1-b]thiazole and 2-cyanomethyl thiazole moieties showed significant cytotoxic activity against lung and liver carcinoma cell lines, respectively. Additionally, derivatives with 4-chlorophenyl moieties demonstrated substantial antimicrobial activity, indicating their potential as effective antimicrobial and antiproliferative agents (Abd El-Gilil, 2019).

Properties

IUPAC Name

N-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-2-methoxy-5-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O5S2/c1-12-4-7-16(26-3)17(10-12)27(22,23)19-8-9-21-15-11-13(18)5-6-14(15)20(2)28(21,24)25/h4-7,10-11,19H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSALOETZBIMINY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NCCN2C3=C(C=CC(=C3)F)N(S2(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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